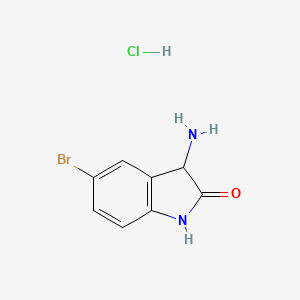

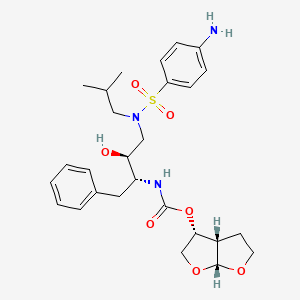

(1R,2S)-Darunavir

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1R,2S)-Darunavir” is a chiral compound, as indicated by the (1R,2S) notation. This notation refers to the absolute configuration of the molecule at its stereocenters . Chiral compounds are molecules that cannot be superimposed on their mirror images .

Synthesis Analysis

The synthesis of chiral compounds often involves asymmetric synthesis or chiral resolution of racemic mixtures . The specific synthesis process for “this compound” is not available in the search results.Chemical Reactions Analysis

Chiral compounds can participate in stereospecific reactions, where the stereochemistry of the reactant directly determines the stereochemistry of the product . The specific chemical reactions involving “this compound” are not mentioned in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight, solubility, melting point, and boiling point . The specific physical and chemical properties of “this compound” are not available in the search results.Applications De Recherche Scientifique

Efficacy and Resistance Profile

Darunavir, a nonpeptidic HIV-1 protease inhibitor, is notable for its high genetic barrier to resistance and activity against multidrug-resistant HIV isolates. It is effective in both treatment-experienced and treatment-naïve patients. Clinical trials have shown that Darunavir, when boosted with ritonavir, surpasses early-generation protease inhibitors and ritonavir-boosted lopinavir in efficacy. This is attributed to Darunavir's ability to inhibit the cleavage of HIV gag and gag-pol polyproteins, preventing viral maturation. It binds with high affinity to HIV-1 protease, retaining potency against multidrug-resistant HIV-1 strains without significant cross-resistance with other protease inhibitors. Darunavir's resistance profile is such that several mutations are associated with reduced response, but its efficacy is maintained in the presence of primary PI-resistance-associated mutations in treatment-naïve patients over extended treatment periods (McKeage, Perry, & Keam, 2009).

Pharmacokinetics and Drug Interactions

Darunavir's pharmacokinetics are characterized by rapid absorption and increased bioavailability when taken with food. It is metabolized primarily by the hepatic cytochrome P450 (CYP) 3A enzymes, with ritonavir boosting its bioavailability by inhibiting CYP3A. Darunavir has a mean elimination half-life of approximately 15 hours, facilitating its dosing regimen. The drug's interaction profile is well-characterized, with most co-administered drugs not requiring dose adjustments. This makes Darunavir a flexible option in combination therapies for HIV-1 infection (Back, Sekar, & Hoetelmans, 2008).

Use in Specific Populations

Darunavir's effectiveness and safety profile extend to pregnant women with HIV, where it is used to reduce mother-to-child transmission risk. Although total plasma concentrations of Darunavir may decrease during pregnancy, its antiviral activity appears to be maintained with standard dosing, suggesting minor adjustments in unbound drug concentrations. This supports Darunavir's role in managing HIV during pregnancy, providing an effective treatment option without demonstrating a significant risk for preterm delivery or low birth weight directly attributed to Darunavir use (Pope & Kashuba, 2017).

Repurposing and COVID-19

In the context of the COVID-19 pandemic, Darunavir has been explored for its potential repurposing efficacy against SARS-CoV-2, leveraging its antiviral mechanisms. While initial in vitro studies and clinical observations suggested potential inhibitory effects against SARS-CoV-2, comprehensive evaluations and clinical trials are required to substantiate these findings and understand the applicability of Darunavir in treating COVID-19 (Singh et al., 2020).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

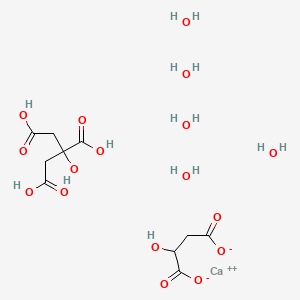

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2R,3S)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23+,24-,25-,26+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBJHOAVZSMMDJ-QJJBCJIQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@@H]([C@@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1402142-63-5 |

Source

|

| Record name | Darunavir, (1R,2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402142635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DARUNAVIR, (1R,2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9756ZC5ZAG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.